Cas no 1803736-81-3 (2,6-Dimethyl-3-(trifluoromethoxy)anisole)

2,6-Dimethyl-3-(trifluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
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- 2,6-Dimethyl-3-(trifluoromethoxy)anisole
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- インチ: 1S/C10H11F3O2/c1-6-4-5-8(15-10(11,12)13)7(2)9(6)14-3/h4-5H,1-3H3
- InChIKey: BNQAQVCYTDWBOJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=C(C)C(=C1C)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 3.8
2,6-Dimethyl-3-(trifluoromethoxy)anisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010010894-1g |
2,6-Dimethyl-3-(trifluoromethoxy)anisole |
1803736-81-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010010894-250mg |
2,6-Dimethyl-3-(trifluoromethoxy)anisole |
1803736-81-3 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010010894-500mg |
2,6-Dimethyl-3-(trifluoromethoxy)anisole |
1803736-81-3 | 97% | 500mg |
790.55 USD | 2021-07-06 |
2,6-Dimethyl-3-(trifluoromethoxy)anisole 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
2,6-Dimethyl-3-(trifluoromethoxy)anisoleに関する追加情報
Introduction to 2,6-Dimethyl-3-(trifluoromethoxy)anisole (CAS No. 1803736-81-3)
2,6-Dimethyl-3-(trifluoromethoxy)anisole, identified by the Chemical Abstracts Service Number (CAS No.) 1803736-81-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound belongs to the class of anisole derivatives, characterized by the presence of a methoxy group and a trifluoromethyl substituent, which contribute to its distinct reactivity and potential applications.
The molecular structure of 2,6-Dimethyl-3-(trifluoromethoxy)anisole consists of a benzene ring substituted with two methyl groups at the 2- and 6-positions, and a trifluoromethoxy group at the 3-position. This arrangement imparts a high degree of electronic richness and stability, making it a valuable intermediate in synthetic chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, which has been widely exploited in medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their improved pharmacokinetic profiles. 2,6-Dimethyl-3-(trifluoromethoxy)anisole has been investigated as a key building block in the synthesis of novel therapeutic agents. Its incorporation into drug molecules has shown promise in enhancing bioavailability and reducing susceptibility to enzymatic degradation. For instance, studies have demonstrated its utility in the development of kinase inhibitors, where the fluorinated aromatic core contributes to selective binding and prolonged activity.
Moreover, the agrochemical sector has also explored the potential of 2,6-Dimethyl-3-(trifluoromethoxy)anisole in formulating advanced pesticides and herbicides. The presence of both methyl and trifluoromethoxy groups makes this compound highly reactive towards various functionalization strategies, allowing for the creation of derivatives with tailored biological activities. Recent research has highlighted its role in developing compounds that exhibit potent insecticidal properties while maintaining environmental safety.
The synthesis of 2,6-Dimethyl-3-(trifluoromethoxy)anisole typically involves multi-step organic reactions, including halogenation, alkylation, and nucleophilic substitution. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent industry standards. The use of fluorinating agents such as hydrogen fluoride-pyridine complexes or Selectfluor® has been particularly effective in introducing the trifluoromethoxy group with high selectivity.
From a computational chemistry perspective, 2,6-Dimethyl-3-(trifluoromethoxy)anisole has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the trifluoromethyl group exerts significant steric and electronic effects on the benzene ring, influencing its binding affinity to proteins and enzymes. These insights have guided medicinal chemists in designing more effective drug candidates by fine-tuning the substitution pattern.
The safety profile of 2,6-Dimethyl-3-(trifluoromethoxy)anisole is another critical aspect that has been thoroughly evaluated. While preliminary studies suggest low toxicity at moderate concentrations, further research is ongoing to assess its long-term effects. Regulatory agencies require comprehensive toxicological data before approving any pharmaceutical or agrochemical applications involving this compound. Animal studies have provided valuable information on its metabolic pathways and potential side effects, which are essential for risk assessment.
In conclusion,2,6-Dimethyl-3-(trifluoromethoxy)anisole (CAS No. 1803736-81-3) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing innovative therapeutics and crop protection agents. As research continues to uncover new synthetic routes and biological activities,2,6-Dimethyl-3-(trifluoromethoxy)anisole is poised to play an increasingly important role in addressing global health and agricultural challenges.
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